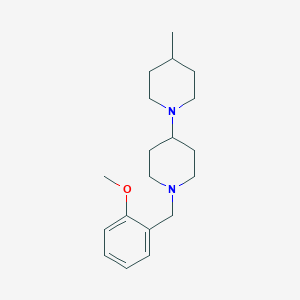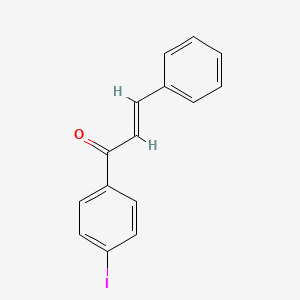
1'-(2-Methoxybenzyl)-4-methyl-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(2-Methoxybenzyl)-4-methyl-1,4’-bipiperidine is a chemical compound that belongs to the class of bipiperidine derivatives This compound is characterized by the presence of a methoxybenzyl group attached to one of the nitrogen atoms of the bipiperidine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-Methoxybenzyl)-4-methyl-1,4’-bipiperidine typically involves the reaction of 2-methoxybenzyl chloride with 4-methyl-1,4’-bipiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1’-(2-Methoxybenzyl)-4-methyl-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1’-(2-Methoxybenzyl)-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Methoxybenzyl)-4-(4-nitrobenzyl)piperazine
- 1-(Methoxybenzyl)-4-{2-[(Methoxybenzyl)amino]ethyl}piperazines
Uniqueness
1’-(2-Methoxybenzyl)-4-methyl-1,4’-bipiperidine is unique due to its specific structural features, such as the presence of both a methoxybenzyl group and a bipiperidine core. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research domains.
Propiedades
Fórmula molecular |
C19H30N2O |
|---|---|
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
1-[(2-methoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C19H30N2O/c1-16-7-13-21(14-8-16)18-9-11-20(12-10-18)15-17-5-3-4-6-19(17)22-2/h3-6,16,18H,7-15H2,1-2H3 |
Clave InChI |
GBVHRZRSXRLVFC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Methoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one](/img/structure/B10882140.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B10882147.png)



![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B10882168.png)
![(4-Benzylpiperidin-1-yl)[1-(2,3-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10882184.png)
![Ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}piperazin-1-yl)piperidine-1-carboxylate](/img/structure/B10882189.png)

![2,6-Dimethoxy-4-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B10882199.png)
methanone](/img/structure/B10882204.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine](/img/structure/B10882205.png)
-yl)methanone](/img/structure/B10882222.png)

